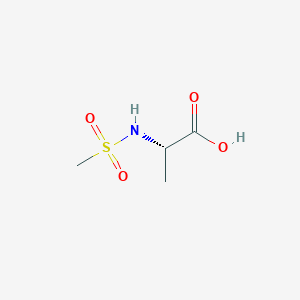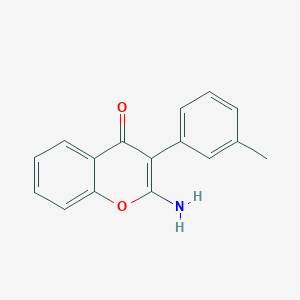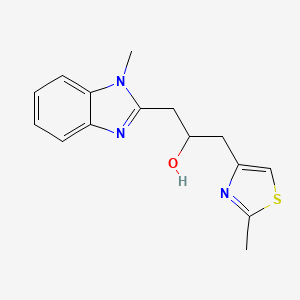
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol, also known as 2-methyl-1,3-thiazol-4-yl-3-benzodiazole, is a heterocyclic organic compound that belongs to the thiazole and benzodiazole families. It is a white crystalline solid that is soluble in water, ethanol and other organic solvents. 2-methyl-1,3-thiazol-4-yl-3-benzodiazole is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole is not fully understood. However, it is believed that the compound binds to the active site of COX-2, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 activity leads to the inhibition of inflammation and pain.
Biochemical and Physiological Effects
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which leads to the inhibition of inflammation and pain. It has also been found to inhibit the enzyme phospholipase A2 (PLA2), which leads to the inhibition of the production of arachidonic acid. Additionally, 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
実験室実験の利点と制限
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole has several advantages for use in lab experiments. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to the use of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole in lab experiments. It is not very stable in the presence of light or heat, and it can be toxic if ingested.
将来の方向性
There are a number of potential future directions for 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole. It could be further studied for its potential as an anti-cancer agent, as its anti-inflammatory and antioxidant properties make it a promising candidate. It could also be studied for its potential as an enzyme inhibitor, as it has already been found to inhibit the enzyme COX-2. Additionally, 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole could be studied for its potential as a ligand for metal complexes, as it has already been used in this capacity. Finally, it could be studied for its potential as a catalyst for organic reactions, as it has already been used in this capacity.
合成法
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole can be synthesized by the reaction of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-amine and 1-methyl-1H-1,3-benzodiazole-2-thiol. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is isolated by filtration. The yield of the reaction is typically greater than 90%.
科学的研究の応用
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other organic compounds, such as thiazoles and benzodiazoles. It is also used as a ligand for metal complexes, and as a catalyst for organic reactions. 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole is also used in the study of enzyme-inhibitor interactions, as it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2).
特性
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-16-11(9-20-10)7-12(19)8-15-17-13-5-3-4-6-14(13)18(15)2/h3-6,9,12,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWDUVIUYGBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(CC2=NC3=CC=CC=C3N2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

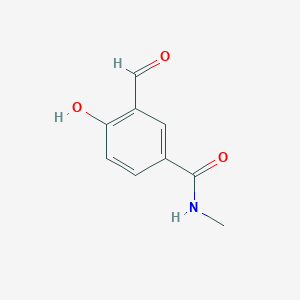
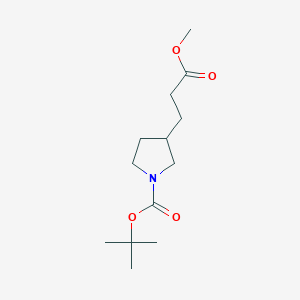
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)
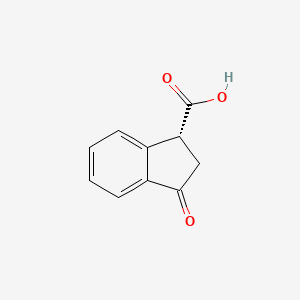
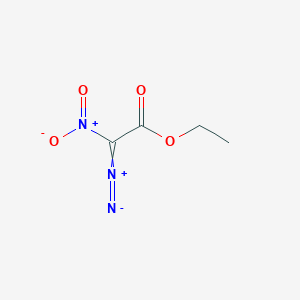
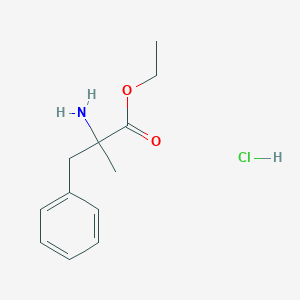
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)
![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)
![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)

